2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-onehydrochloride
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Overview
Description
2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-onehydrochloride is a chemical compound with the molecular formula C6H10N4O It is known for its unique structure, which includes a pyrimidine ring substituted with hydrazinyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-onehydrochloride typically involves the reaction of 3,6-dimethylpyrimidin-4(3H)-one with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically produced with high purity, suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-onehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-4,6-dimethylpyrimidine
- 2-Hydrazinyl-5-methylpyrimidine
- 2-Hydrazinyl-3-methylpyrimidine
Uniqueness
2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-onehydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H11ClN4O |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-hydrazinyl-3,6-dimethylpyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c1-4-3-5(11)10(2)6(8-4)9-7;/h3H,7H2,1-2H3,(H,8,9);1H |
InChI Key |
FKIGPRBRVZJILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)NN)C.Cl |
Origin of Product |
United States |
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